

A Technical Guide to Phenyl-Hydrazinyl Pyrazole Derivatives: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 5-Hydrazinyl-4-phenyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific isomer, **5-Hydrazinyl-4-phenyl-1H-pyrazole**, is not available in current scientific literature. This guide therefore focuses on a closely related and well-documented class of compounds: hydrazone derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. These compounds share the core phenyl-pyrazole and hydrazinyl-like moieties and serve as a robust proxy for understanding the chemical and biological properties of this structural class.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.^{[1][2][3][4][5]} The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a stable and versatile scaffold for drug design.^{[2][3][6]} The incorporation of phenyl and hydrazone functionalities can significantly modulate the compound's physicochemical properties and biological targets. This whitepaper provides a detailed overview of the chemical properties, synthesis, and characterization of hydrazone derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the formation of this class of molecules.

Core Chemical Structure and Properties

The foundational structure for this guide is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The subsequent reaction with various hydrazines or hydrazides yields the final hydrazone derivatives, which are the primary subject of this analysis.

Chemical Structure of the Core Intermediate

The logical relationship for understanding the core structure is straightforward, starting from the basic pyrazole ring and adding the relevant substituents.



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Caption: Logical construction of the pyrazole intermediate.

Physicochemical Properties

The properties of these derivatives can vary significantly based on the substitutions on the hydrazone moiety. Below is a table summarizing representative data for derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

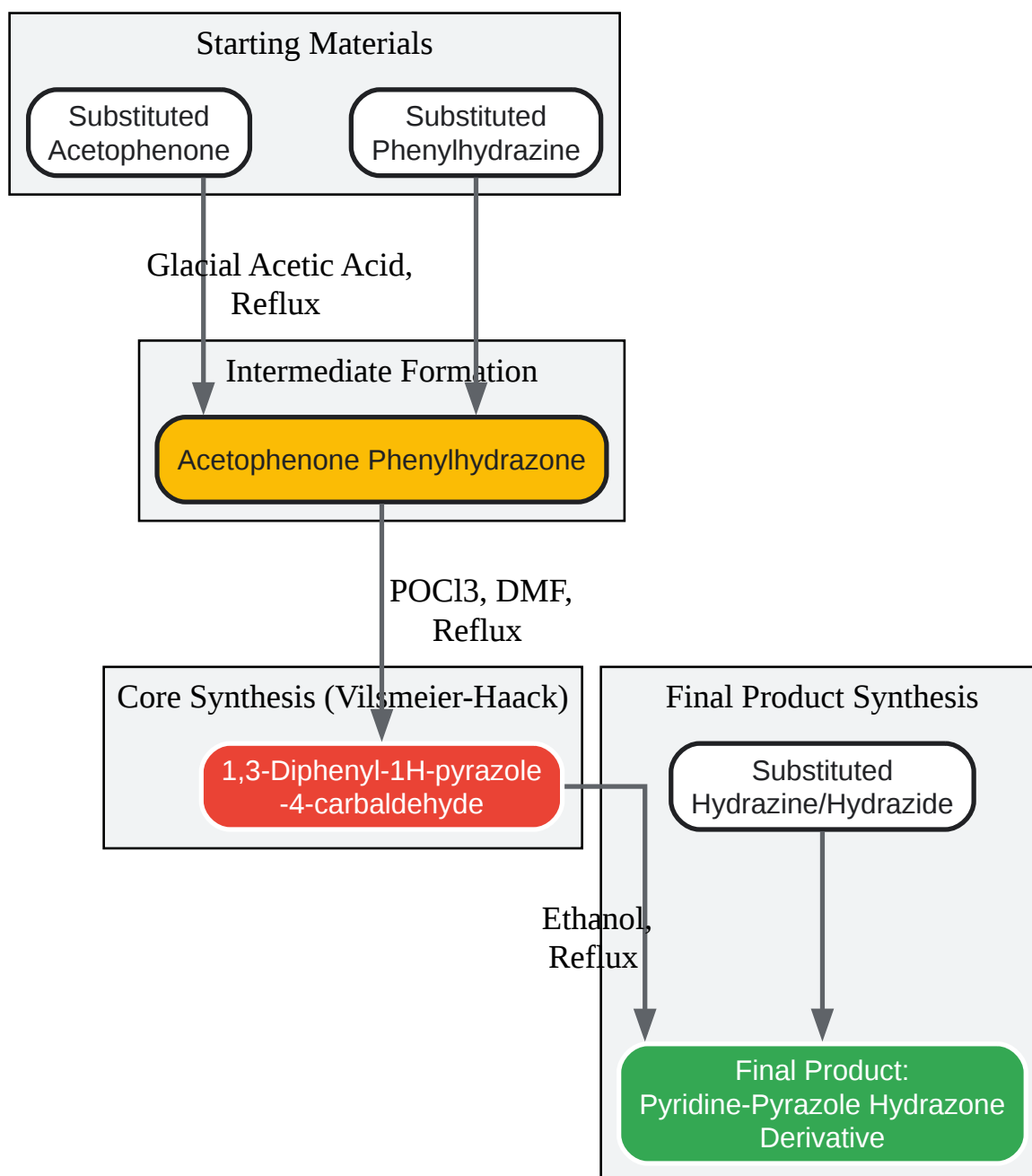
Compound ID	R Group on Hydrazone	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
11c	4-Bromophenyl	C ₂₂ H ₁₆ BrN ₃	402.30	168-170	[7]
11d	4-Hydroxyphenyl	C ₂₂ H ₁₆ N ₄ O	368.40	142-144	[7]
11e	3-Methoxyphenyl	C ₂₃ H ₁₉ N ₃ O	353.43	270-272	[7]

Synthesis and Experimental Protocols

The synthesis of phenyl-hydrazinyl pyrazole derivatives is typically achieved through a multi-step process. A common and effective route is the Vilsmeier-Haack reaction followed by condensation.

General Synthesis Workflow

The synthesis begins with the formation of an acetophenone phenylhydrazone, which is then cyclized and formylated to create the pyrazole-4-carbaldehyde intermediate. The final step involves the condensation of this intermediate with a substituted hydrazine.[8]



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Caption: General synthesis workflow for pyrazole-hydrazone derivatives.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of hydrazones.[8]

- Preparation of the Hydrazone:
 - Dissolve substituted acetophenone (0.01 mol) and substituted phenylhydrazine (0.01 mol) in 20 ml of ethanol in a round-bottom flask.
 - Cool the mixture to 0°C using an ice bath.
 - Add 2-3 drops of glacial acetic acid.
 - Reflux the mixture for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture on ice. Filter and dry the resulting solid intermediate product.
- Vilsmeier-Haack Reaction:
 - In a separate flask, add anhydrous N,N-dimethylformamide (DMF) (0.01 mol) dropwise to phosphorous oxychloride (POCl₃) (0.01 mol) at 0°C with continuous stirring for 15 minutes.
 - To this Vilsmeier reagent, add the previously synthesized hydrazone (0.01 mol).
 - Reflux the mixture for 2 hours at 100°C, monitoring completion by TLC.
 - Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
 - Filter the resulting solid, wash thoroughly with water, and dry.
 - Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8]

Experimental Protocol: Synthesis of Final Hydrazone Derivative

- Condensation Reaction:
 - Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and a selected substituted hydrazine (e.g., 3-hydrazinyl quinoline) (0.01 mol) in 30 ml of ethanol.
 - Heat the mixture to reflux for 3 hours.
 - Cool the reaction mixture. The product will crystallize out of the solution.
 - Filter the solid product, dry it, and recrystallize from a suitable solvent like dioxane to yield the final pure compound.[\[8\]](#)

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3340 - 3360	Indicates the presence of the hydrazone N-H group. [8]
Aromatic C=C	1570 - 1595	Confirms the presence of phenyl and pyrazole rings. [8]
C=N Stretch	1460 - 1480	Corresponds to the imine bond of the hydrazone and the pyrazole ring. [8]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. Data is typically recorded in DMSO-d₆.

Proton	Chemical Shift (δ ppm)	Description
Aromatic-H	7.00 - 7.90	A complex multiplet region corresponding to the protons on the phenyl rings.[7][8]
N-H	~8.40 - 8.60	A singlet corresponding to the hydrazone proton.[8]
Pyrazole C-H	~8.25 - 8.56	A singlet for the proton at the 5-position of the pyrazole ring. [7]
Azomethine C-H	~9.10	A singlet for the proton of the -N=CH- group.[8]

Biological Activity and Potential Signaling Pathways

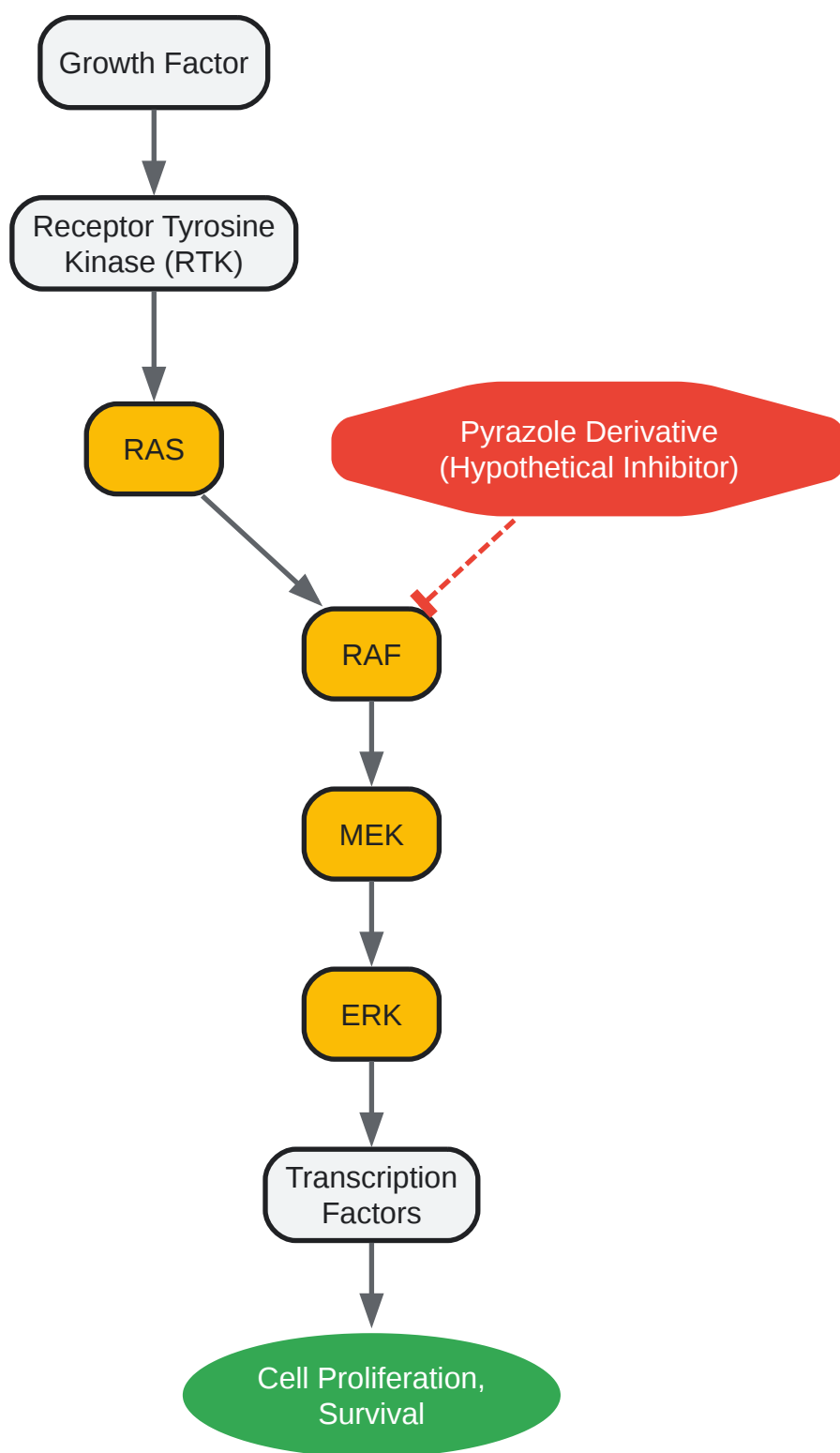
Pyrazole derivatives are known to exhibit a wide range of biological activities. Hydrazone-containing pyrazoles, in particular, have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][9]

Antitumor Activity

Many pyrazole derivatives have been screened for antitumor activity. For example, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have shown a broad spectrum of activity against various cancer cell lines in the National Cancer Institute's (NCI) screening program.[10] While a specific signaling pathway for the 1,3-diphenyl-pyrazole-hydrazone class is not definitively established in the provided context, many small molecule kinase inhibitors feature similar heterocyclic cores. A plausible hypothetical mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a pyrazole-based inhibitor might interrupt a generic kinase signaling cascade, a common mechanism for anticancer drugs.



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Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While the specific compound **5-Hydrazinyl-4-phenyl-1H-pyrazole** remains undocumented, the analysis of structurally related 1,3-diphenyl-pyrazole-hydrazone derivatives provides a valuable framework for understanding this chemical class. The synthetic routes are well-established, allowing for the generation of diverse analogues. The potent and varied biological activities reported for pyrazole derivatives underscore their importance as privileged scaffolds in drug discovery. Further investigation into specific derivatives, including their structure-activity relationships and mechanisms of action, is warranted to fully exploit their therapeutic potential.

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